![molecular formula C8H11N3O B13062996 2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
2-[(Azetidin-3-yloxy)methyl]pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yloxy)methyl]pyrimidine typically involves the reaction of pyrimidine derivatives with azetidin-3-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azetidin-3-ol, followed by nucleophilic substitution with a pyrimidine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-3-yloxy)methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Sodium hydride (NaH) in DMF or other aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrimidine derivatives with reduced functional groups .
Scientific Research Applications
Pharmacological Applications
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including 2-[(Azetidin-3-yloxy)methyl]pyrimidine, exhibit significant anticancer activity. They have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that certain pyrimidine derivatives can target microtubule dynamics, which is crucial for cell division and tumor growth inhibition .
Anti-inflammatory Effects
Compounds within this class have also been investigated for their anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenase enzymes, which are key mediators in inflammatory pathways. In vitro studies have shown promising results, with specific derivatives exhibiting lower IC50 values compared to standard anti-inflammatory drugs like diclofenac .
Neuroprotective Potential
Recent investigations suggest that this compound may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play pivotal roles. The compound's ability to modulate cellular signaling pathways could offer therapeutic avenues for conditions such as Alzheimer's disease.
Agricultural Applications
Pesticidal Activity
In agricultural research, pyrimidine derivatives have been explored as potential pesticides. Their ability to disrupt cellular processes in pests can lead to effective pest management strategies. Studies have indicated that certain formulations containing pyrimidine compounds can significantly reduce pest populations without adversely affecting beneficial insects.
Herbicide Development
The structural characteristics of this compound make it a candidate for herbicide development. Its selective action against specific weed species while maintaining crop safety is an area of ongoing research. Field trials are necessary to evaluate its efficacy and environmental impact comprehensively.
Material Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for use in electronics and aerospace industries.
Case Study 1: Anticancer Activity
A study conducted on a series of pyrimidine derivatives highlighted the effectiveness of this compound in inhibiting the growth of breast cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Effects
In a comparative study, several derivatives of this compound were tested for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results indicated that one derivative reduced edema by 75% compared to the control group, suggesting strong anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Pyridin-2-yloxy)methyl]pyrimidine
- 2-[(Azetidin-3-yloxy)methyl]pyridine
- 2-[(Azetidin-3-yloxy)methyl]benzene
Uniqueness
2-[(Azetidin-3-yloxy)methyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research applications .
Biological Activity
2-[(Azetidin-3-yloxy)methyl]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is characterized by the presence of an azetidine ring and a pyrimidine moiety, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CxHyNzO
- Key Functional Groups : Azetidine, pyrimidine
The unique combination of the azetidine and pyrimidine components allows for diverse interactions with biological receptors, particularly in neuropharmacology.
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that this compound acts as a partial agonist at the α4β2 subtype of nicotinic acetylcholine receptors. This receptor is crucial for various neurological functions and disorders, making the compound a candidate for therapeutic applications in neuropharmacology. The azetidine moiety facilitates binding through hydrogen bonding interactions, while the pyrimidine component may engage in π-π stacking interactions with aromatic residues in proteins.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against prostate cancer (PC-3), colon cancer (HCT-116), and renal cancer (ACHN) cell lines . While specific data on this compound is limited, its structural similarity to other active compounds suggests potential anticancer activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(Azetidin-3-yloxy)-4-methylpyrimidine | Methyl group on pyrimidine | Potentially different activity profile |
2-(Azetidin-3-yloxy)methylsulfinylmethylpyrimidine | Sulfinyl group addition | Enhanced reactivity and selectivity |
These modifications can significantly affect binding affinity and selectivity towards biological targets, highlighting the importance of SAR studies in drug development .
Case Studies and Research Findings
- Neuropharmacological Studies : A study investigating the interaction of similar azetidine-pyrimidine derivatives with nicotinic receptors found that modifications to the azetidine ring could enhance receptor binding affinity significantly.
- Cytotoxicity Assessments : Compounds structurally related to this compound have been tested against multiple cancer cell lines, showing promising results with IC50 values ranging from 0.67 µM to 0.87 µM .
- Anti-inflammatory Activity : Pyrimidine derivatives have been noted for their anti-inflammatory properties, suggesting that this compound may also exhibit similar effects through inhibition of COX enzymes .
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)pyrimidine |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(11-3-1)6-12-7-4-9-5-7/h1-3,7,9H,4-6H2 |
InChI Key |
IOSIVXAOHKMPEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=NC=CC=N2 |
Origin of Product |
United States |
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